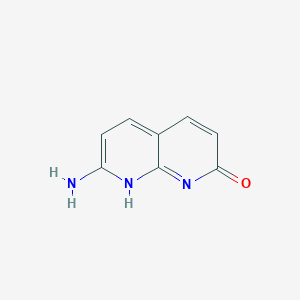

7-amino-8H-1,8-naphthyridin-2-one

Description

General Significance of Naphthyridine Scaffolds in Organic Synthesis

Naphthyridines are a class of heterocyclic aromatic compounds consisting of a naphthalene (B1677914) ring system in which two of the carbon atoms have been replaced by nitrogen atoms. There are six possible isomers of naphthyridine, with the 1,8-naphthyridine (B1210474) core being of particular interest to researchers. nih.govnih.gov This scaffold has gained considerable attention in medicinal chemistry and drug discovery due to its versatile synthesis, reactivity, and wide range of biological activities. researchgate.nettandfonline.com

The synthesis of naphthyridine derivatives can be achieved through various methods, including the Skraup reaction, Gould-Jacobs reaction, and cycloaddition reactions. nih.gov The versatility in synthetic approaches allows for the introduction of diverse substituents, enabling the fine-tuning of the molecule's properties for specific applications. The ability of the naphthyridine scaffold to bind to a variety of biological targets, such as enzymes and nucleic acids, has made it a cornerstone in the development of new therapeutic agents. ontosight.ai

The broad spectrum of biological activities associated with 1,8-naphthyridine derivatives is extensive, encompassing antimicrobial, anticancer, anti-inflammatory, and antiviral properties, among others. nih.govresearchgate.net This wide-ranging bioactivity underscores the importance of the naphthyridine scaffold as a foundational element in the design of new and effective chemical entities.

Overview of 7-amino-8H-1,8-naphthyridin-2-one as a Key Heterocyclic Moiety

Within the diverse family of naphthyridines, this compound stands out as a significant heterocyclic building block. ontosight.ai Its structure features a 1,8-naphthyridine core functionalized with an amino group at the 7-position and a carbonyl group at the 2-position, leading to the 2-pyridone tautomer. This specific arrangement of functional groups imparts unique chemical properties and reactivity to the molecule.

The synthesis of this compound has been reported in the literature, and its crystal structure has been elucidated. nih.gov The molecule is nearly planar, and in its crystalline form, it exists as a monohydrate. nih.gov The presence of both hydrogen bond donors (the amino group and the ring nitrogen) and acceptors (the carbonyl oxygen and the ring nitrogens) allows for the formation of extensive hydrogen-bonding networks, influencing its solid-state properties. nih.gov

This compound serves as a valuable intermediate in the synthesis of more complex molecules. The amino group can be readily diazotized to introduce other functionalities, such as hydroxyl or nitro groups, although the reaction conditions can influence the outcome. researchgate.net The unique electronic and steric properties of this compound make it an attractive starting material for creating novel compounds with potential applications in medicinal chemistry and materials science. ontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O | nih.gov |

| Molecular Weight | 161.16 g/mol | nih.gov |

| Melting Point | >335°C (decomposes) | cookechem.com |

| IUPAC Name | 7-amino-1H-1,8-naphthyridin-2-one | nih.gov |

| InChIKey | NSPQTGOJGZXAJM-UHFFFAOYSA-N | nih.gov |

| CAS Number | 1931-44-8 | nih.gov |

Table 2: Research Findings on Naphthyridine Derivatives

| Compound/Scaffold | Research Focus | Key Findings | Reference |

| 1,8-Naphthyridine Derivatives | Biological Activities | Exhibit a wide range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties. | nih.govresearchgate.net |

| 1,5-Naphthyridine Derivatives | Synthesis and Reactivity | Can be synthesized via methods like the Skraup and Gould-Jacobs reactions. | nih.gov |

| 7-Amino-4-methyl-1,8-naphthyridin-2(1H)-one | Physical Properties | Melting point of 405 °C (decomposes). | echemi.com |

| 1,8-Naphthyridin-2,7-(1H,8H)-dione | Molecular Recognition | Acts as an effective mimic of protonated cytosine in peptide nucleic acid triplex recognition. | nih.gov |

| Substituted 7-Amino-1,8-naphthyridines | Chemical Reactivity | Undergo unusual nitration upon diazotization, leading to hydroxy and hydroxy nitro derivatives. | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-amino-8H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-6-3-1-5-2-4-7(12)11-8(5)10-6/h1-4H,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPQTGOJGZXAJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N=C2C1=CC=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)N=C2C1=CC=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Amino 8h 1,8 Naphthyridin 2 One

Historical Context of 1,8-Naphthyridine (B1210474) Synthesis

The synthesis of the 1,8-naphthyridine ring system, the core of the title compound, dates back to 1927, when it was first reported by Koller's group. nih.gov Since then, the development of synthetic routes to 1,8-naphthyridines has been driven by the discovery of their diverse biological activities. kthmcollege.ac.in Many derivatives have found applications as antimicrobial, anti-HIV, antibacterial, and antitumor agents. nih.govkthmcollege.ac.in

Historically, the synthesis of 1,8-naphthyridines often relied on classical condensation reactions. The Friedländer synthesis, a reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive methylene (B1212753) group, has been a cornerstone in the construction of the 1,8-naphthyridine skeleton. nih.govrsc.org Another classical approach is the Niementowski synthesis. rsc.org Over the years, numerous modifications and improvements to these fundamental reactions have been reported, often involving the use of various catalysts and organic solvents to enhance yields and reaction conditions. nih.gov

Classical Synthetic Routes to 7-amino-8H-1,8-naphthyridin-2-one

The preparation of this compound often involves multi-step sequences starting from readily available precursors. ontosight.ai Key strategies include the construction of the bicyclic naphthyridinone ring system through cyclization reactions.

Synthesis from 2,6-Diaminopyridine (B39239) Precursors

One established method for preparing 1,8-naphthyridines involves the use of 2,6-diaminopyridine as a starting material. rsc.org This approach leverages the nucleophilic character of the amino groups to build the second ring of the naphthyridine system. An improved and milder method for the synthesis of a related compound, 2,7-diamino-1,8-naphthyridine, has also been reported, highlighting the utility of diaminopyridine derivatives in this area of synthesis. researchgate.net

Cyclization Strategies for Naphthyridinone Formation

The formation of the pyridone ring is a critical step in the synthesis of this compound. Various cyclization strategies have been employed to achieve this transformation.

Intramolecular cyclization of appropriately substituted pyridine (B92270) derivatives is a common and effective method. For instance, ortho-substituted aminopyridone derivatives can undergo intramolecular cyclization to form the 1,8-naphthyridin-2-one skeleton. semanticscholar.org This approach offers an efficient and convenient route using readily available starting materials. semanticscholar.org

Another strategy involves a Smiles rearrangement. In some synthetic routes, a Smiles rearrangement of substituted naphthyridines has been utilized to introduce the desired functionality and facilitate the formation of the final product. semanticscholar.org

Furthermore, cyclization can be achieved through reactions involving the manipulation of functional groups on a pre-existing pyridine ring. For example, the reaction of a substituted pyridone with reagents like tert-butoxybis(dimethylamino)methane can lead to the formation of the 1,6-naphthyridin-2(1H)-one ring system, a strategy that could be adapted for 1,8-naphthyridine synthesis. nih.gov The choice of cyclization strategy often depends on the desired substitution pattern and the availability of starting materials.

Modern Advancements and Novel Approaches in this compound Synthesis

Recent research has focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of 1,8-naphthyridines, including this compound. These modern approaches aim to overcome the limitations of classical methods, such as harsh reaction conditions and the use of expensive or toxic reagents.

Eco-Friendly and Catalyst-Free Reaction Conditions

A significant advancement in 1,8-naphthyridine synthesis is the development of reactions in aqueous media. nih.govacs.org The use of water as a solvent is highly advantageous from a green chemistry perspective. nih.gov For example, a gram-scale synthesis of 1,8-naphthyridines has been achieved in water using an inexpensive and biocompatible ionic liquid, choline (B1196258) hydroxide, as a metal-free catalyst. nih.govacs.org This method offers a one-step, sustainable alternative to traditional syntheses that often require organic solvents and metal catalysts. nih.govacs.org

Multi-Step Reaction Sequences and Optimization

Flow chemistry, which utilizes microfluidic pumping systems to move reactants through columns containing immobilized reagents and catalysts, represents a new paradigm for molecular assembly. syrris.jp This automated approach allows for the seamless linking of multiple synthetic steps into a continuous sequence, facilitating rapid optimization and scale-up. syrris.jp Such techniques hold great promise for the efficient and reproducible synthesis of this compound and its derivatives.

Purification and Isolation Techniques in Synthetic Procedures

The purification of this compound is a critical step to remove impurities from the crude product obtained after synthesis. A documented and effective method for obtaining high-purity crystals is through a recrystallization process involving a mixed solvent system and vapor diffusion.

Specifically, colorless crystals of this compound, suitable for advanced analytical techniques like X-ray diffraction, have been successfully obtained through the slow vapor diffusion of diethyl ether into a solution of the compound. The compound is first dissolved in a 4:1 volumetric mixture of acetonitrile (B52724) (CH₃CN) and methanol (B129727) (MeOH). This solution is then placed in a chamber where the vapor from diethyl ether can slowly diffuse into it. This gradual change in solvent polarity reduces the solubility of the target compound, leading to the formation of well-defined, colorless crystals.

This purification technique highlights the importance of solvent selection and the controlled precipitation process to achieve a high degree of purity. The choice of acetonitrile and methanol as the initial solvent system indicates the compound's good solubility in this polar aprotic/protic mixture, while the use of diethyl ether as the anti-solvent effectively induces crystallization.

Table 1: Purification of this compound

| Step | Technique | Solvents | Volume Ratio | Outcome |

| 1 | Dissolution | Acetonitrile (CH₃CN) / Methanol (MeOH) | 4:1 | Crude product is dissolved. |

| 2 | Crystallization | Diethyl ether (Et₂O) | N/A (Vapor Diffusion) | Formation of colorless crystals. |

This method of purification is particularly useful for obtaining materials of a quality sufficient for detailed structural elucidation and other sensitive applications where purity is paramount.

Structural Elucidation and Conformational Analysis of 7 Amino 8h 1,8 Naphthyridin 2 One

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 7-amino-8H-1,8-naphthyridin-2-one. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the compound's atomic connectivity and electronic environment. ontosight.ai

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of organic molecules. In the case of this compound, NMR spectra, typically recorded in a solvent like dimethyl sulfoxide (B87167) (DMSO-d₆), reveal characteristic chemical shifts and coupling patterns that allow for the assignment of each proton and carbon atom in the molecule. researchgate.netresearchgate.net The analysis of these spectra, including techniques like COSY, HMQC, and DEPT, provides unambiguous assignment of the proton and carbon signals, confirming the compound's structural integrity. researchgate.net

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-3 | Data not available | Data not available |

| H-4 | Data not available | Data not available |

| H-5 | Data not available | Data not available |

| H-6 | Data not available | Data not available |

| NH₂ | Data not available | - |

| NH | Data not available | - |

| C-2 | - | Data not available |

| C-3 | - | Data not available |

| C-4 | - | Data not available |

| C-4a | - | Data not available |

| C-5 | - | Data not available |

| C-6 | - | Data not available |

| C-7 | - | Data not available |

| C-8a | - | Data not available |

Mass Spectrometry (MS and ESI-MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. The compound has a molecular weight of 161.16 g/mol . nih.gov Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful for analyzing such compounds. In ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion. Subsequent fragmentation of this ion in the mass spectrometer (MS/MS) provides valuable structural information by revealing characteristic neutral losses, such as the loss of water (H₂O) and carbon monoxide (CO). researchgate.net

Data Table: Mass Spectrometry Data

| Technique | Ion | m/z (mass-to-charge ratio) |

| ESI-MS | [M+H]⁺ | 162.0665 |

Note: The exact m/z value is calculated based on the molecular formula C₈H₇N₃O and the mass of a proton.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amino group and the amide, C=O stretching of the lactam ring, and C=C and C=N stretching vibrations of the aromatic naphthyridine core. These spectral features help to confirm the presence of these key functional groups within the molecule.

Data Table: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3400-3250 |

| Amide (N-H) | Stretch | 3350-3180 |

| Carbonyl (C=O) | Stretch | 1700-1650 |

| Aromatic (C=C, C=N) | Stretch | 1600-1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the conjugated π-electron system of the naphthyridine ring. Dimers of 2-amino-1,8-naphthyridine have been shown to exhibit distinct electronic states with emission maxima typically observed between 389.5 and 398.5 nm. osaka-u.ac.jp

X-ray Crystallography of this compound and Its Solvates

While the synthesis of this compound has been reported, a crystallographic study of the unsolvated compound was not available until more recently. nih.gov However, the crystal structure of its monohydrate, C₈H₇N₃O·H₂O, has been determined, providing detailed information about its solid-state conformation and intermolecular interactions. nih.gov

Crystal Packing and Intermolecular Interactions

The crystal structure of this compound monohydrate reveals a complex network of intermolecular interactions that dictate its crystal packing. nih.gov The organic molecule itself is nearly planar. nih.gov Adjacent organic molecules are linked together through N—H⋯N and N—H⋯O hydrogen bonds, forming one-dimensional tapes along the a-axis of the crystal lattice. nih.gov

Data Table: Crystallographic Data for this compound Monohydrate

| Parameter | Value |

| Formula | C₈H₇N₃O·H₂O |

| Molecular Weight | 179.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5413 (9) |

| b (Å) | 17.1560 (16) |

| c (Å) | 4.9954 (4) |

| β (°) | 95.19 (2) |

| Volume (ų) | 814.34 (13) |

| Z | 4 |

Source: nih.gov

N-H···N and N-H···O Hydrogen Bonding Networks

In the crystalline state, molecules of this compound are linked by intermolecular hydrogen bonds. Specifically, N-H···N and N-H···O interactions are observed, where the amino group and the amide proton act as hydrogen bond donors, and the naphthyridine ring nitrogen and the carbonyl oxygen act as acceptors. These hydrogen bonds connect adjacent molecules, forming a one-dimensional tape or chain-like structure. nih.gov

| Donor-H···Acceptor | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···N | 2.18 | 3.040 | 178 |

| N-H···O | 2.00 | 2.853 | 175 |

| N-H···O | 2.28 | 2.989 | 140 |

This table presents data on the hydrogen bonding network in this compound, detailing the distances and angles of the N-H···N and N-H···O interactions.

O-H···O Hydrogen Bonding with Solvent Molecules (e.g., Water)

When crystallized as a monohydrate, the water molecules play a crucial role in the supramolecular assembly. The water molecules form their own chains through O-H···O hydrogen bonds. nih.gov These water chains then connect the one-dimensional tapes of the organic molecules via further O-H···O hydrogen bonds, creating a comprehensive three-dimensional network. nih.gov

| Donor-H···Acceptor | H···A (Å) | D···A (Å) | D-H···A (°) |

| O-H···O (water-water) | 1.93 | 2.7758 | 179 |

| O-H···O (water-molecule) | 1.97 | 2.823 | 178 |

This table details the O-H···O hydrogen bonding interactions involving water molecules in the hydrated crystal structure of this compound, including interactions between water molecules and between water and the organic molecule.

π–π Stacking Interactions between Naphthyridine Ring Systems

Further stabilization of the crystal structure is achieved through π–π stacking interactions between the aromatic naphthyridine ring systems. These interactions are characterized by an interplanar separation of 3.246 Å and a centroid-centroid distance of 3.825 Å, indicating a significant overlap of the electron clouds of adjacent rings. nih.gov

| Interaction Type | Interplanar Separation (Å) | Centroid-Centroid Distance (Å) |

| π–π Stacking | 3.246 | 3.825 |

This table summarizes the parameters of the π–π stacking interactions observed in the crystal structure of this compound.

Chromatographic Analysis for Purity and Identity

Chromatographic techniques are essential for determining the purity and confirming the identity of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a commonly used method for the analysis of this compound. A reverse-phase (RP) HPLC method can be employed with a simple mobile phase, such as a mixture of acetonitrile (B52724), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometric detection (LC-MS), a volatile acid like formic acid is used instead of phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

| Parameter | Condition |

| Stationary Phase | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid |

| Application | Purity assessment, impurity isolation |

This table outlines a typical set of conditions for the HPLC analysis of this compound.

Ultra-Performance Liquid Chromatography (UPLC)

For faster analysis times and improved resolution, Ultra-Performance Liquid Chromatography (UPLC) is utilized. UPLC systems employ columns with smaller particle sizes (e.g., sub-2 µm), which allows for higher mobile phase velocities without sacrificing efficiency. This leads to significantly shorter run times compared to traditional HPLC. The methods are often transferable from HPLC, with appropriate adjustments for the different column dimensions and system volumes. UPLC is particularly advantageous for high-throughput screening and quality control applications. sielc.comwaters.com

| Parameter | Advantage |

| Particle Size | Smaller (e.g., < 3 µm) |

| Analysis Time | Faster than HPLC |

| Resolution | Excellent peak shape and baseline separation |

| Application | Fast UPLC applications, pharmacokinetics |

This table highlights the key features and benefits of using UPLC for the analysis of this compound.

Chemical Reactivity and Functional Group Transformations of 7 Amino 8h 1,8 Naphthyridin 2 One

Reactivity of the Amino Functional Group at Position 7

The amino group at the C-7 position is a primary site of chemical reactivity, largely due to the nucleophilic nature of the nitrogen atom. Its reactivity is influenced by the electronic properties of the fused aromatic ring system.

Nucleophilic Reactions and Substitutions

The exocyclic amino group at position 7 behaves as a typical nucleophile. It can participate in reactions with a variety of electrophiles. The lone pair of electrons on the nitrogen atom can attack electron-deficient centers, initiating addition or substitution reactions. The nucleophilicity of this amino group is a key factor in its role as a building block for more complex molecules. ontosight.ai

In the broader context of aromatic amine chemistry, reactions with reagents like 2,4-dinitrofluorobenzene (Sanger's reagent) are classic examples of nucleophilic aromatic substitution where the amine is the active nucleophile. nih.gov While specific studies on 7-amino-8H-1,8-naphthyridin-2-one with such reagents are not detailed, the principle of its amino group acting as a potent nucleophile is fundamental to its synthetic utility. The reactivity is analogous to other 2-amino-1,8-naphthyridine derivatives, which readily engage in reactions at the amino function.

Acylation and Alkylation Reactions

The amino group of this compound is readily susceptible to acylation and alkylation, allowing for the introduction of a wide range of substituents and the synthesis of diverse derivatives.

Acylation: This reaction involves the treatment of the amino group with acylating agents such as acyl chlorides or anhydrides. For instance, in a process involving the closely related precursor, 2-amino-7-hydroxy-1,8-naphthyridine (the enol tautomer of the title compound), the amino group is reacted with phthalic anhydride. google.com This reaction forms a phthalimidyl group, effectively protecting the amine while enabling further transformations on the naphthyridine core. google.com Such acylation reactions are fundamental in modifying the compound's properties for various applications. google.comontosight.ai

| Reactant | Acylating Agent | Base | Product | Reference |

| 2-amino-7-hydroxy-1,8-naphthyridine | Phthalic anhydride | Triethylamine | Phthalimidyl naphthyridine | google.com |

Alkylation: While specific examples for this compound are not extensively documented in the provided results, the general reactivity of aromatic amines suggests that alkylation with alkyl halides is a feasible transformation. In related naphthyridine systems, N-alkylation at the ring nitrogen is a common reaction. nih.gov Direct alkylation on the exocyclic amino group would likely require specific conditions to control selectivity and avoid over-alkylation.

Transformations Involving the Carbonyl Group at Position 2

The carbonyl group at the C-2 position exists in tautomeric equilibrium with its enol form, 7-amino-1,8-naphthyridin-2-ol. nih.gov This lactam-lactim tautomerism is crucial as it allows for reactions characteristic of both ketones and hydroxyl groups.

A significant transformation is the conversion of the hydroxyl group of the enol tautomer into a leaving group, such as a halide. In a patented synthetic route, the 7-hydroxy-1,8-naphthyridine core (with the amino group protected) is treated with a chlorinating agent to replace the hydroxyl group with a chlorine atom. google.com This creates a 2-chloro-1,8-naphthyridine (B101967) derivative, a versatile intermediate for subsequent nucleophilic substitution reactions at the C-2 position. google.com

| Starting Material (Protected) | Reagent | Transformation | Product | Reference |

| Phthalimidyl-7-hydroxy-1,8-naphthyridine | Chlorinating Agent (e.g., POCl₃, SOCl₂) | Hydroxyl to Chlorine Substitution | Phthalimidyl-7-chloro-1,8-naphthyridine | google.com |

Furthermore, the carbonyl group can theoretically undergo reduction. Standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride are known to reduce carbonyls to alcohols. While specific examples on this substrate are sparse, such a reaction would yield the corresponding 2-hydroxy-1,2-dihydro-1,8-naphthyridine derivative.

Reactivity of the Naphthyridine Heterocyclic Core

The 1,8-naphthyridine (B1210474) ring system itself is an active participant in chemical reactions. Its reactivity is characterized by the interplay of the two nitrogen atoms and the aromatic π-system.

The nitrogen atoms in the ring can act as nucleophiles or bases. The N-1 nitrogen, in particular, can be protonated or alkylated. nih.gov The core's nitrogen atoms also allow it to act as a polydentate ligand, coordinating with metal ions to form stable complexes. nih.gov This property is significant in the development of metal-based catalysts and materials. nih.gov

The aromatic rings of the naphthyridine core can undergo electrophilic substitution, although the presence of the deactivating carbonyl group and the directing effect of the amino group would influence the position of substitution. Halogenation of the core is also a known reaction for creating synthetic handles for further diversification. nih.gov For instance, bromination of 2-amino-7-methyl-1,8-naphthyridine has been reported to occur at the C-6 position.

Regioselectivity and Stereoselectivity in Chemical Reactions

Controlling the regioselectivity and stereoselectivity in reactions involving this compound is critical for the synthesis of specific isomers and functionally active molecules.

Regioselectivity: The inherent asymmetry of the this compound molecule means that reactions can potentially occur at multiple sites. The functional groups present direct incoming reagents to specific positions. For example, in electrophilic aromatic substitution, the amino group is an ortho-, para-director, which would favor substitution at the C-6 and C-8 positions. However, steric hindrance and the electronic effects of the entire ring system will ultimately determine the outcome. Catalyst-free, three-component domino reactions have been developed for the regioselective synthesis of functionalized msu.edunaphthyridine derivatives, highlighting the ability to control reaction outcomes under specific conditions. rsc.org

Stereoselectivity: When new chiral centers are created during a reaction, controlling the stereochemistry becomes paramount. While the parent molecule is achiral, reactions at the C-3 or C-4 positions, or on substituents, can generate stereocenters. The development of asymmetric synthesis routes for related naphthyridine scaffolds, such as the enantioselective transfer hydrogenation of a dihydronaphthyridine, demonstrates that stereocontrolled transformations are achievable within this class of compounds. acs.org Such methods are crucial for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules.

Synthesis and Characterization of Functionalized 1,8 Naphthyridin 2 One Derivatives

Design Principles for Structural Modification

The structural modification of 7-amino-8H-1,8-naphthyridin-2-one is guided by several key principles rooted in its inherent chemical and physical properties. The 1,8-naphthyridine (B1210474) core is considered a "privileged structure" in medicinal chemistry, as it can interact with a variety of biological targets. The design of new derivatives leverages its unique features to enhance these interactions.

A critical aspect of its structure is its planarity and aromaticity, which facilitates π–π stacking interactions with biological macromolecules like DNA or protein active sites. nih.gov Crystallographic studies of 7-amino-1,8-naphthyridin-2(1H)-one monohydrate reveal a nearly planar organic molecule, a property that is fundamental to its ability to intercalate or bind within specific molecular architectures. nih.gov

Furthermore, the molecule possesses distinct functional groups that serve as primary handles for modification: the exocyclic amino group at the C7 position and the endocyclic lactam (a cyclic amide) at the N8 and C2 positions. organic-chemistry.org The amino group is a potent hydrogen bond donor, while the lactam carbonyl oxygen is a hydrogen bond acceptor. nih.gov These sites allow for the formation of specific hydrogen bonds, which are crucial for molecular recognition and binding affinity. The design of new derivatives often involves modifying these groups to tune the molecule's electronic properties, solubility, and steric profile to achieve a desired biological effect or material property.

Table 1: Key Structural Features for Modification

| Feature | Description | Potential for Modification |

|---|---|---|

| 1,8-Naphthyridine Core | Aromatic, planar, rigid bicyclic system. | Serves as the foundational scaffold for building complex molecules. |

| C7-Amino Group | A primary aromatic amine; a hydrogen bond donor. | Can be acylated, alkylated, converted to Schiff bases, or diazotized for further reactions. |

| C2-Keto Group (Lactam) | A carbonyl group within a cyclic amide; a hydrogen bond acceptor. | Influences the electronic properties and hydrogen bonding capability of the scaffold. |

| N8-H (Lactam) | An amide N-H; a hydrogen bond donor. | Can potentially be alkylated or acylated to introduce substituents. |

| π-System | Electron-rich aromatic system. | Facilitates non-covalent π–π stacking interactions. |

Introduction of Substituents at Various Ring Positions

The functional groups of this compound provide versatile opportunities for introducing a wide array of substituents. The primary amino group at the C7 position is a particularly reactive and useful site for derivatization.

Functionalization of the C7-Amino Group:

Amide and Sulfonamide Formation: The nucleophilic amino group can readily react with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. libretexts.orgmasterorganicchemistry.com This is a common strategy to introduce diverse side chains, which can alter the molecule's properties or interact with specific biological targets. Similarly, reaction with sulfonyl chlorides yields sulfonamides.

Schiff Base Formation: Condensation of the primary amino group with various aldehydes or ketones results in the formation of imines, commonly known as Schiff bases. nih.govwikipedia.org This reaction is often reversible and provides a straightforward method for attaching other cyclic or acyclic moieties. Studies on related 1,8-naphthyridines have demonstrated that Schiff base formation is a viable strategy for enhancing biological activity. ispub.com

Diazotization and Subsequent Reactions: As a primary aromatic amine, the C7-amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. byjus.commasterorganicchemistry.com This diazonium intermediate is highly versatile and can be used in Sandmeyer-type reactions to introduce a variety of substituents, including halogens (Cl, Br), cyano (-CN), and hydroxyl (-OH) groups, onto the naphthyridine ring. masterorganicchemistry.com

Table 2: Representative Reactions for Substituent Introduction

| Position | Reaction Type | Reagents & Conditions | Resulting Structure |

|---|---|---|---|

| C7-NH₂ | Acylation (Amide Formation) | R-COCl, base | 7-Acylamino-8H-1,8-naphthyridin-2-one |

| C7-NH₂ | Schiff Base Formation | R-CHO, acid/base catalyst | 7-(Alkylideneamino)-8H-1,8-naphthyridin-2-one |

| C7-NH₂ | Diazotization/Sandmeyer | 1. NaNO₂, HCl; 2. CuX (X=Cl, Br, CN) | 7-Halo/Cyano-8H-1,8-naphthyridin-2-one |

| N8-H | N-Alkylation | R-X, base | 8-Alkyl-7-amino-8H-1,8-naphthyridin-2-one |

Annulation and Fused Ring System Formation involving this compound

Annulation, the process of building a new ring onto an existing one, is a powerful strategy for creating complex, polycyclic systems. Starting from this compound, new heterocyclic rings can be fused to the naphthyridine core, significantly expanding its structural diversity and potential applications.

A common approach involves transforming the C7-amino group into a functionality that can participate in a cyclization reaction. For instance, the amino group can be converted into a hydrazinyl group (-NHNH₂). This transformation can be achieved via diazotization followed by reduction. The resulting 7-hydrazinyl-1,8-naphthyridin-2-one is a key intermediate for building fused five-membered rings.

One prominent example is the synthesis of fused triazole rings. The reaction of a hydrazinyl-naphthyridine with reagents like chloramine-T can lead to oxidative cyclization, forming a aun.edu.egorganic-chemistry.orgdocumentsdelivered.comtriazolo[4,3-a] aun.edu.eglibretexts.orgnaphthyridinone system. researchgate.net This method provides a direct route to tetracyclic structures where a triazole ring is fused to the pyridine (B92270) moiety of the naphthyridinone scaffold.

Table 3: Example of Fused Ring System Formation

| Starting Material | Reaction Sequence | Fused System Formed |

|---|

Hybridization Strategies with Other Heterocyclic Scaffolds

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores (bioactive scaffolds) to create a single hybrid molecule. nih.gov This approach aims to produce compounds with improved affinity, better selectivity, or a dual mode of action by combining the beneficial properties of the parent scaffolds. The this compound core is an excellent platform for such strategies.

Derivatives of this scaffold can be functionalized with linkers that allow for conjugation with other heterocyclic systems. For example, a 1,8-naphthyridin-2-one-3-carboxylic acid hydrazide, a close analogue of the title compound, serves as a versatile intermediate. researchgate.net The hydrazide group can be reacted with aromatic aldehydes to form hydrazones (a type of Schiff base). Subsequent cyclocondensation of these hydrazones with reagents like mercaptoacetic acid can yield a 4-thiazolidinone (B1220212) ring attached to the naphthyridinone core via a carbonylamino linker. researchgate.net This creates a hybrid molecule incorporating both the 1,8-naphthyridin-2-one and the 4-thiazolidinone scaffolds, each known for its own spectrum of biological activities.

Table 4: Example of a Hybridization Strategy

| Base Scaffold | Linker Formation | Attached Heterocycle | Hybrid Molecule Class |

|---|

Computational Chemistry and Theoretical Investigations of 7 Amino 8h 1,8 Naphthyridin 2 One

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is employed to determine various electronic properties of 7-amino-8H-1,8-naphthyridin-2-one, providing a foundational understanding of its reactivity and spectroscopic characteristics. DFT calculations can elucidate the distribution of electrons within the molecule, which is key to its chemical nature.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govacs.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. nih.gov The energy and spatial distribution of these orbitals are critical in predicting a molecule's behavior in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the naphthyridine ring system, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the electron-deficient portions of the molecule, such as the carbonyl group and the pyridine (B92270) ring, highlighting the likely sites for nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE) is a significant parameter that helps to characterize the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap implies higher polarizability and a greater ease of electronic excitation, suggesting higher chemical reactivity. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for a Naphthyridinone-like Scaffold

| Parameter | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.80 |

| Energy Gap (ΔE) | 4.45 |

Note: This data is illustrative and represents typical values for similar heterocyclic systems. Actual values for this compound would require specific DFT calculations.

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It illustrates the electrostatic potential on the surface of the molecule, providing a guide to its electrophilic and nucleophilic regions. In an MEP map, different colors represent different values of the electrostatic potential.

Typically, regions of negative potential (often colored red or yellow) are associated with electron-rich areas, such as those around electronegative atoms (e.g., oxygen, nitrogen), and are susceptible to electrophilic attack. nih.govresearchgate.net For this compound, the most negative potential is expected around the carbonyl oxygen atom and the nitrogen atoms of the naphthyridine ring.

Regions of positive potential (usually colored blue) indicate electron-poor areas, typically around hydrogen atoms, especially those of the amino group and the N-H of the lactam ring. These sites are prone to nucleophilic attack. Regions of neutral potential (colored green) represent areas with balanced charge distribution. Analysis of the electron density can also suggest how substituents might affect the molecule's reactivity. nih.gov

Table 2: Illustrative Electrostatic Potential Values at Specific Atomic Sites

| Atom/Region | Potential Range (kcal/mol) | Implication |

| Carbonyl Oxygen (O) | -45 to -60 | Strong Nucleophilic Center |

| Amino Group (N) | -25 to -40 | Nucleophilic Center |

| Amino Group Hydrogens (H) | +30 to +50 | Electrophilic Center |

| Lactam Hydrogen (N-H) | +40 to +60 | Strong Electrophilic Center |

Note: These values are representative examples to illustrate the concept of MEP analysis.

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Molecular modeling techniques are essential for studying the three-dimensional structure and flexibility of this compound. Conformational analysis helps to identify the most stable arrangements of the atoms in the molecule.

The crystal structure of 7-amino-1,8-naphthyridin-2(1H)-one monohydrate reveals that the organic molecule is nearly planar. researchgate.net In the solid state, its conformation is stabilized by a network of intermolecular interactions. Adjacent molecules are linked through N—H⋯N and N—H⋯O hydrogen bonds. researchgate.net Furthermore, π–π stacking interactions are observed between the 1,8-naphthyridine (B1210474) ring systems, with an interplanar separation of 3.246 Å. researchgate.net

Computational conformational searches can explore the potential energy surface of the molecule in different environments, such as in aqueous solution. For related 2-amino-1,8-naphthyridine dimers, studies have shown that altering the connection points between the naphthyridine units significantly affects the preferred conformation, leading to either stacked or unstacked arrangements. researchgate.net For the single molecule, theoretical studies could investigate different tautomeric forms (e.g., the lactam-lactim tautomerism) and the rotational barrier of the amino group. These analyses are crucial for understanding how the molecule might interact with biological targets like DNA or RNA. researchgate.netdergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on theoretical models and descriptors)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govsemanticscholar.org The fundamental principle is that variations in the structural or physicochemical properties of molecules are responsible for the changes in their biological activities. semanticscholar.org

In a theoretical QSAR study of this compound and its derivatives, the first step would be to calculate a set of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure. They can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical descriptors. Software like DRAGON is often used to calculate a wide array of these descriptors. nih.gov

Examples of theoretical descriptors relevant for a QSAR model include:

Constitutional Descriptors: Molecular Weight, number of nitrogen atoms, number of rings.

Topological Descriptors: Wiener index, Kier & Hall connectivity indices (encoding branching and shape).

Geometric Descriptors (3D): Surface area, molecular volume, solvent-accessible surface area.

Electrostatic Descriptors: Dipole moment, partial charges on atoms, electrostatic potential values.

Quantum-Chemical Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, Mulliken charges.

Once calculated for a series of related compounds with known biological activity, statistical methods like Multiple Linear Regression (MLR) or machine learning techniques like Artificial Neural Networks (ANN) are used to build the QSAR model. nih.gov This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. For instance, Molinspiration calculations can provide descriptors related to membrane permeability (like logP), which are important in drug design.

Table 3: Examples of Theoretical Descriptors for QSAR Modeling

| Descriptor Class | Descriptor Name | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Chi-1 (χ1) | A molecular connectivity index related to the degree of branching. |

| Geometric | Solvent Accessible Surface Area (SASA) | The surface area of a molecule accessible to a solvent. |

| Electrostatic | Dipole Moment | A measure of the overall polarity of the molecule. |

| Quantum-Chemical | HOMO Energy | Energy of the highest occupied molecular orbital. |

Applications of 7 Amino 8h 1,8 Naphthyridin 2 One in Advanced Materials Chemistry

Building Blocks for Polymeric Systems

The structure of 7-amino-8H-1,8-naphthyridin-2-one inherently positions it as a valuable monomer for the synthesis of advanced polymeric systems. ontosight.ai The presence of a reactive primary amino group (-NH₂) allows it to be incorporated into polymer chains through various polymerization techniques, most notably polycondensation reactions. This amino group can react with monomers containing functional groups such as carboxylic acids, acid chlorides, or isocyanates to form stable amide or urea (B33335) linkages, respectively.

The integration of the rigid, planar 1,8-naphthyridin-2-one core into a polymer backbone is expected to impart several desirable properties to the resulting material. These include enhanced thermal stability, specific optical properties, and a defined conformational rigidity. While specific polymers synthesized directly from this compound are a developing area of research, the principle has been demonstrated with related naphthyridine structures. For instance, 1,8-naphthyridine-2,7-dialdehydes have been shown to react with other monomers, like pyrrole, to successfully form polymeric materials. This underscores the capability of the naphthyridine scaffold to serve as a constituent unit in polymer synthesis.

The potential applications for polymers incorporating this moiety are diverse, ranging from high-performance plastics to functional materials for electronics and photonics, where the unique electronic characteristics of the naphthyridinone unit can be exploited.

Precursors for Advanced Dyes and Fluorescent Probes

The 1,8-naphthyridine (B1210474) framework is a well-established fluorophore, and the strategic placement of electron-donating and electron-accepting groups can be used to fine-tune its photophysical properties. This compound is an archetypal example of a "push-pull" fluorophore, where the amino group (-NH₂) acts as an electron donor and the lactam (keto) group within the heterocyclic system acts as an electron acceptor. This electronic arrangement often leads to strong intramolecular charge transfer (ICT) upon photoexcitation, resulting in desirable fluorescence characteristics such as large Stokes shifts and sensitivity to the local environment.

Derivatives of aminonaphthyridines are recognized for their potential as fluorescent probes and markers in biochemical and biomedical research. cookechem.com These molecules are often smaller and more rigid than traditional dyes like xanthenes, which can be an advantage in applications where minimal structural perturbation of the target is required. The fluorescence of such compounds can be modulated by factors like solvent polarity, pH, and binding to specific biological targets, making them suitable for use as sensors.

For example, studies on related 2,7-dialkylamino- ontosight.aicookechem.com-naphthyridines have shown that they are highly fluorescent compounds. The development of new fluorescent probes based on the 1,8-naphthyridine framework is an active area of research, with applications in detecting specific ions, proteins, and even pathogenic bacteria. cookechem.comresearchgate.net The inherent fluorescence of the this compound core makes it a prime candidate for further derivatization to create highly specific and sensitive probes for a variety of analytical and imaging applications.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇N₃O |

| Molecular Weight | 161.16 g/mol |

| Melting Point | >335°C (decomposes) |

| Appearance | Solid |

This table is interactive. Click on the headers to sort.

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound is exceptionally well-suited for directing self-assembly processes due to its specific arrangement of hydrogen bond donors and acceptors.

Investigation of Hydrogen Bonding Driven Aggregation

The crystal structure of this compound monohydrate provides direct evidence of its powerful hydrogen bonding capabilities. In the solid state, adjacent molecules are linked into one-dimensional "tapes" through a network of N—H⋯N and N—H⋯O hydrogen bonds. Specifically, the amino group and the ring nitrogen act as hydrogen bond donors, while the keto oxygen and the second ring nitrogen act as acceptors.

This self-complementary hydrogen bonding pattern is a key driver for molecular recognition and aggregation. The ability of the closely related 2-amino-1,8-naphthyridine moiety to form specific hydrogen bonds is so robust that it is used as a molecular recognition unit to bind to guanine (B1146940) or cytosine in DNA and RNA. researchgate.net The protonation state can alter the donor-acceptor pattern, allowing it to selectively pair with different nucleobases. This demonstrates the high degree of specificity that can be achieved through the hydrogen bonding sites on the naphthyridine core.

Table 2: Hydrogen Bond Interactions in Crystalline this compound monohydrate

| Donor-H···Acceptor | Interaction Type | Resulting Motif |

|---|---|---|

| N—H···N | Intermolecular | Tape Formation |

| N—H···O | Intermolecular | Tape Formation |

This table is interactive. Click on the headers to sort.

Formation of Supramolecular Polymer Architectures

The capacity for forming directional and strong hydrogen bonds makes this compound an ideal monomer for the construction of supramolecular polymers. These are polymeric arrays where monomer units are linked by non-covalent forces, creating materials that can be dynamic and responsive to environmental stimuli.

The self-aggregation of this compound into tapes in the crystalline state is a prime example of a one-dimensional supramolecular polymer. nih.gov This process, driven by a well-defined hydrogen bonding scheme, illustrates a cooperative self-assembly mechanism. By modifying the core structure, for example by attaching flexible side chains, it is possible to control the assembly process in solution, potentially leading to the formation of gels, liquid crystals, or other ordered nanostructures. The principles of supramolecular polymerization, which rely on the equilibrium of monomer association, suggest that molecules like this compound can be used to create "smart" materials whose properties can be switched by altering conditions such as temperature, concentration, or pH, which would disrupt the delicate balance of the non-covalent interactions holding the polymer together.

Coordination Chemistry of 1,8 Naphthyridine Ligands

Ligand Design and Coordination Modes of Naphthyridine Derivatives

The versatility of 1,8-naphthyridine (B1210474) as a ligand stems from the strategic placement of its nitrogen atoms, which can be readily modified with various substituents to tune the electronic and steric properties of the resulting metal complexes. researchgate.netresearchgate.net This adaptability allows for the design of both simple and complex ligand architectures, including multidentate and dinucleating systems. researchgate.net

One of the key aspects of 1,8-naphthyridine derivatives is their ability to adopt multiple coordination modes. These include:

Monodentate: The ligand binds to a metal center through only one of its nitrogen atoms. This mode is less common but can be facilitated by steric hindrance or specific reaction conditions. lookchem.com

Bidentate Chelating: Both nitrogen atoms of the naphthyridine core coordinate to the same metal center, forming a stable chelate ring. lookchem.com

Bidentate Bridging: The ligand bridges two metal centers, with each nitrogen atom coordinating to a different metal ion. This is a common mode for dinuclear complexes. lookchem.com

The design of dinucleating ligands based on the 1,8-naphthyridine scaffold is a particularly active area of research. researchgate.netescholarship.org By functionalizing the 2 and 7 positions of the naphthyridine ring, researchers can create ligands that hold two metal ions in close proximity, mimicking the active sites of various metalloenzymes. escholarship.org For instance, the ligand 2,7-[bis(2-pyridylmethyl)aminomethyl]-1,8-naphthyridine (BPMAN) has been synthesized to create dicopper(II) complexes. researchgate.net The rigidity of the naphthyridine backbone often enforces specific geometries on the resulting metal complexes. rsc.org

The introduction of flexible spacers between the naphthyridine core and coordinating side arms can lead to even more diverse coordination modes and interesting spectroscopic properties. researchgate.net Furthermore, the incorporation of the 1,8-naphthyridine unit into larger macrocyclic structures has been explored to create ligands capable of encapsulating metal ions. nih.gov

Synthesis and Characterization of Metal-Naphthyridine Complexes

A wide variety of metal complexes involving 1,8-naphthyridine-based ligands have been synthesized and characterized. The synthetic strategies typically involve the reaction of a suitable 1,8-naphthyridine derivative with a metal salt in an appropriate solvent.

For example, a terdentate ONO donor Schiff base ligand was synthesized by the condensation of 3-formyl-1,8-naphthyridine-2-one with ethanolamine. tandfonline.comresearchgate.net This ligand was then used to prepare a range of metal complexes with varying stoichiometries and geometries, including square-pyramidal, octahedral, and pentagonal-bipyramidal structures. tandfonline.com The type of metal complex formed was found to be dependent on both the metal ion and the metal-to-ligand ratio used in the synthesis. tandfonline.com

Another example is the synthesis of palladium complexes with 2,7-bis(mesitylimidazolylidenyl)naphthyridine, which resulted in the formation of a dipalladium complex bridged by two ligand units, creating a 20-membered dinuclear metallacycle. rsc.org The synthesis of bimetallic copper(I) complexes has also been achieved using a hexadentate naphthyridine-based macrocyclic ligand. nih.gov

The characterization of these complexes is typically carried out using a combination of analytical techniques:

NMR Spectroscopy: Used to elucidate the structure of the ligands and their complexes in solution. nih.govtandfonline.comrsc.org

Infrared (IR) Spectroscopy: Helps to identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the naphthyridine ring. tandfonline.com

Electronic (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex and can be used to study their photophysical properties. rsc.orgtandfonline.com

Mass Spectrometry: Confirms the molecular weight of the ligands and complexes. nih.govtandfonline.com

Elemental Analysis: Determines the elemental composition of the synthesized compounds. tandfonline.comrsc.org

Conductivity and Magnetic Susceptibility Measurements: Provide insights into the electronic structure and bonding within the complexes. tandfonline.com

Table 1: Examples of Synthesized Metal-Naphthyridine Complexes and their Characterization

| Ligand | Metal Ion(s) | Resulting Complex | Characterization Techniques | Reference |

|---|---|---|---|---|

| 4-Hydroxy-3-[2''-hydroxyethylimino)methyl]-2(1H)-1,8-naphthyridinone | Ni(II), Cu(II), Co(II), VO(IV), Fe(III), UO2(VI), Th(IV) | Various mononuclear and dinuclear complexes with different geometries | IR, 1H NMR, Mass Spectrometry, Elemental Analysis, Electronic Spectra, Conductivity, Magnetic Susceptibility | tandfonline.com |

| 2,7-[bis(2-pyridylmethyl)aminomethyl]-1,8-naphthyridine (BPMAN) | Cu(II) | [Cu2(BPMAN)(μ-OH)]3+ | X-ray Crystallography | researchgate.net |

| 2,7-bis(mesitylimidazolylidenyl)naphthyridine (NHC-NP) | Pd(II) | [{Pd2(NHC-NP)2Cl2}(PF6)] | NMR Spectroscopy, Elemental Analysis, X-ray Diffraction | rsc.org |

| N,N'-di-tert-butyl-3,7-diaza-1,5(2,7)-1,8-naphthyridinacyclooctaphane (tBuN6) | Cu(I) | [Cu2(MeCN)2(tBuN6)][BF4] | NMR Spectroscopy, High-Resolution Mass Spectrometry | nih.gov |

Catalytic Properties of 1,8-Naphthyridine-Based Metal Complexes

The unique structural features of 1,8-naphthyridine-based metal complexes have made them attractive candidates for catalysis. The ability to support multiple metal centers in close proximity can lead to cooperative effects and novel reactivity. escholarship.orgacs.org

Palladium complexes of 1,8-naphthyridine-functionalized N-heterocyclic carbenes have been investigated for their catalytic activity in cross-coupling reactions. rsc.org For instance, a dipalladium complex was found to be an active catalyst for the Kumada-Corriu cross-coupling of aryl bromides with cyclohexylmagnesium bromide. rsc.org In contrast, a related mononuclear palladium complex was active for the reduction of aryl halides, highlighting how the nuclearity of the complex can influence its catalytic behavior. rsc.org

Dinuclear copper complexes supported by 1,8-naphthyridine ligands have also shown promise in catalysis. These complexes have been explored as catalysts for the oxygen reduction reaction (ORR). researchgate.net Furthermore, dicopper complexes have been implicated as intermediates in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. acs.org The stability of some of these dicopper complexes has allowed for the isolation and characterization of key intermediates, providing valuable mechanistic insights. acs.org

The catalytic utility of complexes with a 2-ferrocenyl-1,8-naphthyridine ligand has also been demonstrated in the methoxycarbonylation of styrene. researchgate.net

Luminescent Properties of Coordination Compounds

1,8-Naphthyridine-based ligands and their coordination compounds often exhibit interesting luminescent properties, making them suitable for applications in areas such as light-emitting diodes (LEDs) and chemical sensors. researchgate.netrsc.org The strong binding affinity of the 1,8-naphthyridine moiety for metal ions like Zn(II) and Al(III) can lead to the formation of strongly fluorescent or phosphorescent materials. rsc.org

For example, a zinc complex with N,N'-bisbenzyl-2,7-diamino-1,8-naphthyridine, [Zn(L)2(OAc)2], was synthesized and found to be strongly luminescent. rsc.org The coordination of the ligand to the zinc atom in a distorted tetrahedral geometry results in a compound with potential for blue and/or white emissions. rsc.org

The development of chemosensors based on the fluorescence changes of 1,8-naphthyridine derivatives upon binding to specific ions is another active research area. researchgate.net

Future Research Directions and Perspectives in 7 Amino 8h 1,8 Naphthyridin 2 One Chemistry

Exploration of Novel and Efficient Synthetic Pathways

The currently documented synthesis for 7-amino-1,8-naphthyridin-2(1H)-one provides a reliable method for its preparation. nih.gov However, the advancement of organic synthesis methodologies presents opportunities for more efficient, atom-economical, and environmentally benign routes. Future research should be directed towards developing novel synthetic strategies that improve upon classical methods.

Promising areas for exploration include:

Development of Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of a molecule's structure and properties is fundamental to its application. While standard techniques such as NMR, IR, and mass spectrometry are routinely used, future research would benefit from the application of more advanced analytical methods. numberanalytics.comsouthampton.ac.ukspectrumtechniques.com

The crystal structure of 7-amino-1,8-naphthyridin-2(1H)-one monohydrate has been elucidated, revealing a complex three-dimensional network formed by hydrogen bonds and π–π stacking interactions. nih.gov This foundational work opens the door for more dynamic studies. Future efforts could involve:

A detailed X-ray crystallography study has provided precise data on the compound's solid-state structure. nih.gov The key parameters are summarized below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇N₃O·H₂O |

| Molecular Weight | 179.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.5413 (9) |

| b (Å) | 17.1560 (16) |

| c (Å) | 4.9954 (4) |

| β (°) | 95.19 (2) |

| Volume (ų) | 814.34 (13) |

| π–π Stacking Distance (Å) | 3.246 (1) |

High-Throughput Derivatization Strategies for Chemical Library Synthesis

The 1,8-naphthyridine (B1210474) scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. wikipedia.orgacs.org To efficiently explore the chemical space around this compound, high-throughput synthesis (HTS) methodologies are essential. Future research should focus on developing robust protocols for creating large, diverse libraries of derivatives for screening.

Key strategies would involve:

Enhanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry provides a powerful lens for understanding molecular structure, properties, and reactivity at a level of detail that is often inaccessible through experimentation alone. For this compound, future research should increasingly integrate computational modeling to guide and interpret experimental findings.

Areas of focus should include:

Q & A

Q. What are the key synthetic pathways for preparing 7-amino-8H-1,8-naphthyridin-2-one, and what reaction conditions are critical for optimizing yields?

The primary synthetic routes include:

- Vilsmeier–Haack formylation : Used to introduce a formyl group to the 1,8-naphthyridine core, yielding intermediates like 4-hydroxy-7-methyl-2-phenyl-1,8-naphthyridine-3-carbaldehyde. Reaction conditions (e.g., temperature, solvent polarity) significantly influence regioselectivity and yield .

- Cyclocondensation with urea/thiourea : Chalcone intermediates react with urea or thiourea under acidic reflux (ethanol/HCl, 10 hours) to form pyrimidinone or thione derivatives. Neutralization with NH₄OH and crystallization in ethanol are critical for product isolation (yields: 51–67%) .

- Direct aminolysis : 4-Hydroxy-1,8-naphthyridinones can undergo aminolysis with ammonium acetate at 100°C, avoiding halogenated intermediates (yield: 90%) .

Q. How can single-crystal X-ray diffraction confirm the molecular structure and hydrogen bonding patterns of this compound?

Single-crystal X-ray analysis (monoclinic P2₁/c space group, a = 9.5413 Å, b = 17.1560 Å, c = 4.9954 Å) reveals planar geometry and hydrogen-bonding networks between the amino group, carbonyl oxygen, and water molecules. This technique validates bond lengths, angles, and supramolecular packing, essential for structure-activity relationship (SAR) studies .

Q. What methodological approaches resolve discrepancies in elemental analysis data for this compound derivatives?

Discrepancies between theoretical and experimental values (e.g., C, H, N content) often arise from incomplete crystallization or solvent retention. Solutions include:

- Recrystallization : Using polar solvents (ethanol) to remove impurities .

- Thermogravimetric analysis (TGA) : Detects residual solvents or hydration states .

- High-resolution mass spectrometry (HRMS) : Validates molecular formulas independently .

Advanced Research Questions

Q. How does ultrasonic irradiation improve the synthesis of this compound derivatives compared to conventional methods?

Ultrasonic methods reduce reaction times (e.g., from 10 hours to 2–4 hours) and enhance yields (e.g., 64–78% vs. 51–67% thermally) by promoting cavitation, which accelerates reagent diffusion and intermediate formation. This is particularly effective for Mannich base derivatives and thione analogs .

Q. What strategies address conflicting antimicrobial activity results for this compound analogs across studies?

- Standardized protocols : Use consistent microbial strains (e.g., E. coli ATCC 25922) and broth microdilution methods to minimize variability .

- Structural benchmarking : Compare substituent effects (e.g., 4-fluoro vs. 4-nitro phenyl groups) on MIC values to identify bioactivity trends .

- Metabolic stability assays : Evaluate compound degradation in microbial cultures to distinguish intrinsic activity from pharmacokinetic effects .

Q. How do substituents (e.g., methyl, phenyl) at specific positions modulate solubility and cytotoxicity in 1,8-naphthyridine derivatives?

- Hydrophobic substituents (e.g., 7-methyl, 2-phenyl): Enhance lipid solubility and cellular uptake but may reduce aqueous solubility. For example, 7-methyl-2-phenyl derivatives show IC₅₀ = 12–18 µM against MCF7 cells .

- Electron-withdrawing groups (e.g., 4-nitro): Increase electrophilicity, improving DNA intercalation but risking off-target toxicity .

Q. What advanced spectroscopic techniques characterize tautomeric equilibria in this compound?

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. For example, the C-3 position is more reactive due to lower LUMO energy (−1.8 eV vs. −1.2 eV at C-5) .

Q. What are the optimal conditions for regioselective functionalization of the 1,8-naphthyridine core?

Q. How do hydrogen-bonding networks in this compound crystals influence its stability and dissolution profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.